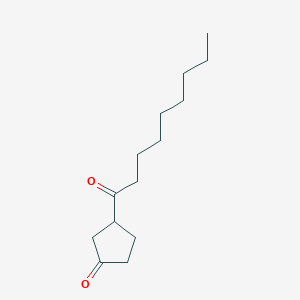![molecular formula C18H21N3O B14243278 N-[Phenyl(piperidin-1-yl)methyl]pyridine-4-carboxamide CAS No. 474901-07-0](/img/structure/B14243278.png)
N-[Phenyl(piperidin-1-yl)methyl]pyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[Phenyl(piperidin-1-yl)methyl]pyridine-4-carboxamide is a compound that features a piperidine ring, a phenyl group, and a pyridine carboxamide moietyThe presence of the piperidine ring, a common structural motif in many pharmaceuticals, contributes to its biological activity and potential therapeutic uses .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[Phenyl(piperidin-1-yl)methyl]pyridine-4-carboxamide typically involves the condensation of piperidine with a suitable aldehyde or ketone, followed by the reduction of the resulting imineThe reaction conditions often involve the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, may be employed to minimize the environmental impact of the synthesis .
化学反应分析
Types of Reactions
N-[Phenyl(piperidin-1-yl)methyl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings .
科学研究应用
N-[Phenyl(piperidin-1-yl)methyl]pyridine-4-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to receptor binding and enzyme inhibition.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N-[Phenyl(piperidin-1-yl)methyl]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring is known to enhance the compound’s ability to cross the blood-brain barrier, making it effective in targeting central nervous system disorders. The phenyl and pyridine moieties contribute to its binding affinity and specificity for certain biological targets .
相似化合物的比较
Similar Compounds
Piperidine derivatives: Compounds like piperine and evodiamine share the piperidine ring structure and exhibit similar biological activities.
Pyridine derivatives: Compounds such as nicotinamide and isoniazid contain the pyridine ring and have comparable pharmacological properties.
Uniqueness
N-[Phenyl(piperidin-1-yl)methyl]pyridine-4-carboxamide is unique due to the combination of its structural features, which confer specific biological activities and therapeutic potential. The presence of both piperidine and pyridine rings in a single molecule enhances its versatility and effectiveness in various applications .
属性
CAS 编号 |
474901-07-0 |
|---|---|
分子式 |
C18H21N3O |
分子量 |
295.4 g/mol |
IUPAC 名称 |
N-[phenyl(piperidin-1-yl)methyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H21N3O/c22-18(16-9-11-19-12-10-16)20-17(15-7-3-1-4-8-15)21-13-5-2-6-14-21/h1,3-4,7-12,17H,2,5-6,13-14H2,(H,20,22) |
InChI 键 |
AZDJWNNUKOPHAP-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)C(C2=CC=CC=C2)NC(=O)C3=CC=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



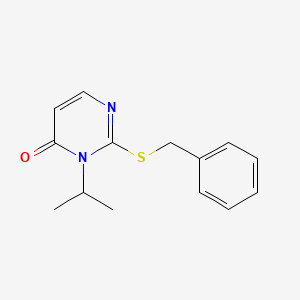
![tris[4-(3,5-diphenylphenyl)-2,3,5,6-tetramethylphenyl]borane](/img/structure/B14243212.png)
![2,2'-Bithiophene, 5-[1,1'-biphenyl]-4-yl-](/img/structure/B14243213.png)
![(2S)-N-[(2S,3R)-4-[1,3-benzodioxol-5-ylsulfonyl(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]-3,3-dimethyl-2-[[2-(methylamino)acetyl]amino]butanamide](/img/structure/B14243216.png)

![Ethyl [5-(2-acetamidopyridin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-2-yl]acetate](/img/structure/B14243224.png)
![6-methyl-N-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14243228.png)
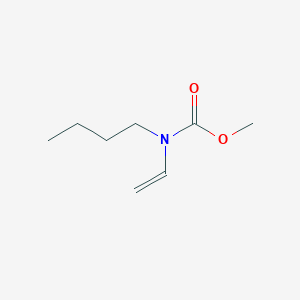
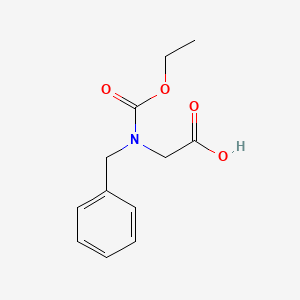
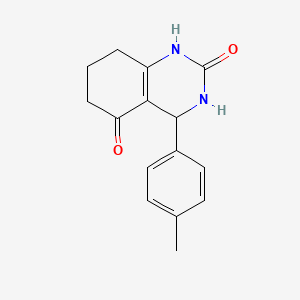
![1-Azabicyclo[5.2.0]non-4-en-9-one](/img/structure/B14243251.png)

